

An In-Depth Technical Guide to Belvarafenib and Its Associated Chemical Moiety

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-RAF inhibitor, Belvarafenib (also known as HM95573), a compound of significant interest in oncology research. We will delve into its chemical structure, mechanism of action, and relevant physicochemical properties. Additionally, this guide will address the associated chemical intermediate, **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine** (CAS 1053655-59-6), providing clarity on its structural characteristics.

Part 1: The Indazole Moiety: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

In the landscape of medicinal chemistry, the synthesis of complex therapeutic agents often relies on the use of specialized chemical building blocks. One such compound is **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine**.

Chemical Structure and Formula

- CAS Number: 1053655-59-6[1][2][3][4][5]
- Molecular Formula: C₁₂H₁₅N₃O[1]
- IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine[1]

- Synonym: 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine[1]

The structure of this compound features an indazole core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The tetrahydropyran (THP) group attached to one of the nitrogen atoms of the indazole serves as a protecting group, enhancing stability and facilitating specific synthetic transformations. The amino group at the 6-position provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine**

Property	Value	Source
Molecular Weight	217.27 g/mol	[1]
Appearance	Red-brown solid	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting various biological pathways.[1]

Part 2: The Active Pharmaceutical Ingredient: Belvarafenib (HM95573)

Belvarafenib is a potent and selective, orally available pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[6][7][8] It is of particular interest for its efficacy in cancers harboring BRAF and NRAS mutations.[6][7]

Chemical Structure and Formula

- CAS Number: 1446113-23-0[6][9][10]
- Molecular Formula: C₂₃H₁₆ClFN₆OS[6][10]

- IUPAC Name: 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide[6][10]
- Synonyms: HM95573, GDC5573, RG6185[6][9]

The intricate molecular architecture of Belvarafenib is key to its biological activity.

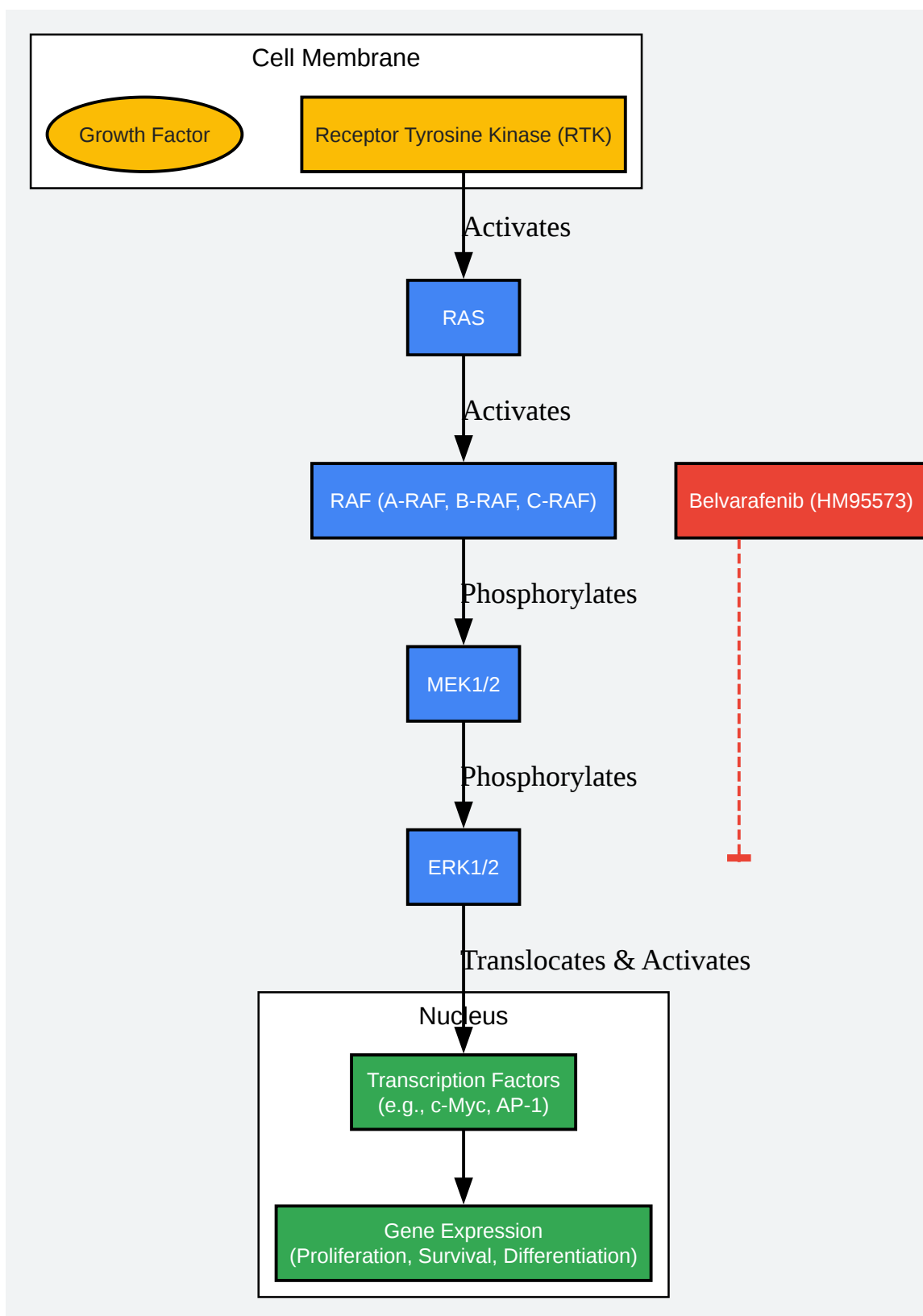
Table 2: Physicochemical Properties of Belvarafenib

Property	Value	Source
Molecular Weight	478.93 g/mol	[6]
Molar Mass	478.93 g·mol ⁻¹	[6]
InChI Key	KVCQTKNUUQOELD-UHFFFAOYSA-N	[6]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

Belvarafenib functions as a type II RAF dimer inhibitor.[11][12] It targets the RAF family of serine/threonine protein kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[10][13] This pathway, when dysregulated, plays a pivotal role in tumor cell proliferation and survival.[10][13]

Belvarafenib inhibits the B-Raf mutant V600E and C-Raf.[10][13] By binding to and inhibiting these kinases, it effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth.[10][13] Notably, it may also inhibit mutated Ras proteins.[10][13] In preclinical models, Belvarafenib has shown the ability to suppress the MAPK pathway more potently and durably than some approved BRAF/MEK inhibitors.[11]



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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.

Synthesis

The manufacturing process for Belvarafenib is a complex, multi-step synthesis. While a detailed, step-by-step protocol is proprietary, the literature describes a convergent large-scale synthesis that involves the conjunction of three key intermediates. This process has been optimized for efficiency and scalability, featuring key reactions such as a Pd-catalyzed carbonylation and a chemoselective nitro group reduction.

Clinical Significance and Investigational Studies

Belvarafenib has shown promising clinical activity, particularly in patients with NRAS-mutant melanoma.[\[11\]](#)[\[14\]](#) In a phase Ib trial, Belvarafenib in combination with the MEK inhibitor cobimetinib demonstrated acceptable tolerability and encouraging efficacy in this patient population, including those previously treated with checkpoint inhibitors.[\[11\]](#)[\[14\]](#) The response rate in NRAS-mutant melanoma patients was 38.5% in one study, with a median progression-free survival of 7.3 months.[\[11\]](#)[\[14\]](#)

Furthermore, preclinical studies have suggested that Belvarafenib has the potential to treat patients with brain metastases due to its ability to penetrate the blood-brain barrier.[\[8\]](#) Ongoing clinical trials are further evaluating the safety and efficacy of Belvarafenib as a single agent and in combination with other therapies for various solid tumors.[\[7\]](#)

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of Belvarafenib against RAF kinases, a biochemical kinase inhibition assay can be performed. The following is a generalized protocol.

Objective: To determine the IC_{50} value of Belvarafenib for B-RAF, B-RAF V600E, and C-RAF.

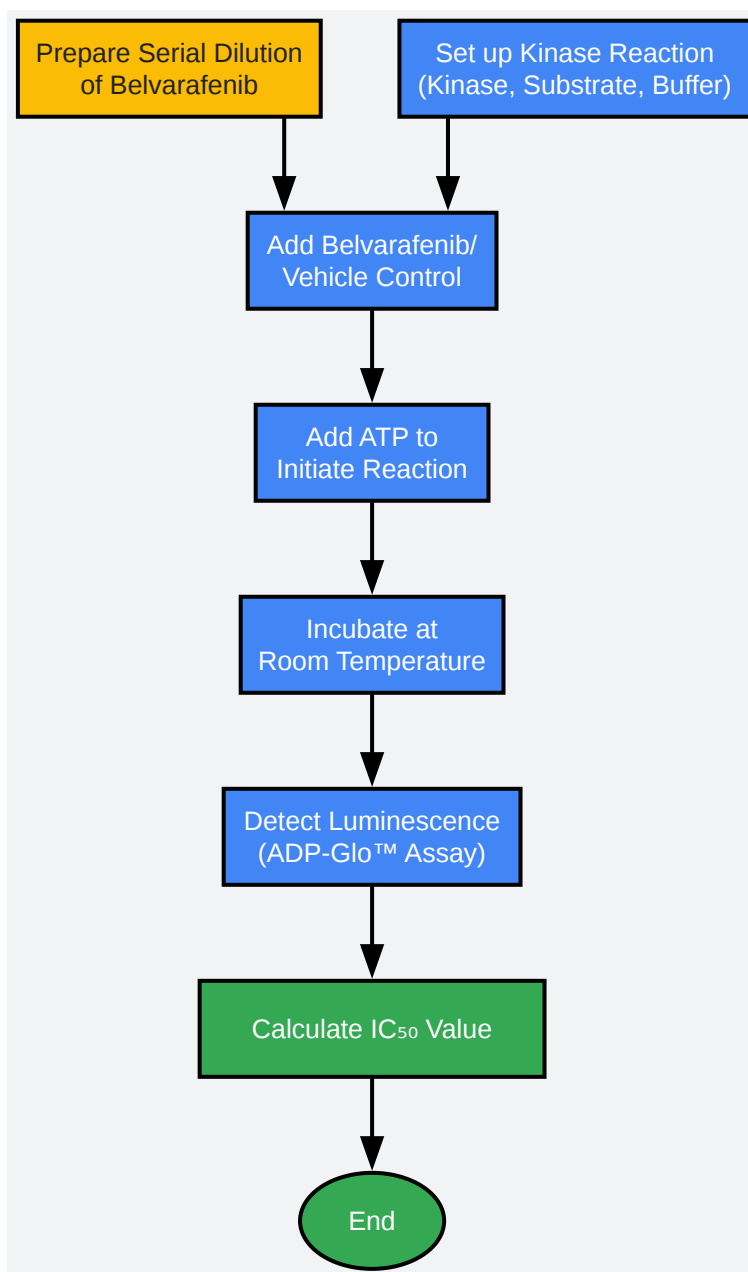
Materials:

- Recombinant human B-RAF, B-RAF V600E, and C-RAF enzymes
- Kinase buffer
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., MEK1)

- Belvarafenib (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of Belvarafenib in DMSO, followed by a further dilution in kinase buffer.
- **Reaction Setup:** In a 384-well plate, add the kinase buffer, the respective RAF kinase, and the substrate peptide.
- **Inhibitor Addition:** Add the diluted Belvarafenib or DMSO (vehicle control) to the wells.
- **Initiation of Reaction:** Add ATP to all wells to start the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
- **Data Analysis:** Measure the luminescence using a plate reader. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

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